molecular formula C15H14N2O B1624276 (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine CAS No. 4590-70-9

(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine

Katalognummer: B1624276
CAS-Nummer: 4590-70-9
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: NWMXLIYSCIGBRU-FQBHYKLYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine is an organic compound characterized by the presence of an aminophenyl group and a phenylprop-2-enylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine typically involves the reaction of 2-aminophenyl ketones with hydroxylamine under specific conditions. One common method involves the use of a ruthenium catalyst to facilitate the dehydrogenative coupling reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as atom-efficient reactions and the minimization of hazardous by-products, is often emphasized in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include quinazoline derivatives, amines, and substituted phenylprop-2-enylidene compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine is used as a precursor for the synthesis of various heterocyclic compounds, including quinazolines and quinazolinones . These compounds have significant applications in organic synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development .

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine include:

Uniqueness

Its structure allows for the formation of diverse derivatives with significant biological and industrial relevance .

Eigenschaften

CAS-Nummer

4590-70-9

Molekularformel

C15H14N2O

Molekulargewicht

238.28 g/mol

IUPAC-Name

(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine

InChI

InChI=1S/C15H14N2O/c16-14-9-5-4-8-13(14)15(17-18)11-10-12-6-2-1-3-7-12/h1-11,18H,16H2/b11-10+,17-15+

InChI-Schlüssel

NWMXLIYSCIGBRU-FQBHYKLYSA-N

SMILES

C1=CC=C(C=C1)C=CC(=NO)C2=CC=CC=C2N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C(=N\O)/C2=CC=CC=C2N

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=NO)C2=CC=CC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.